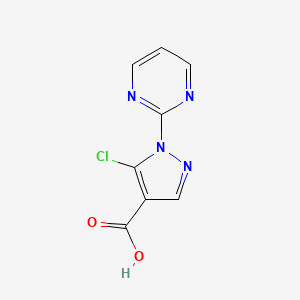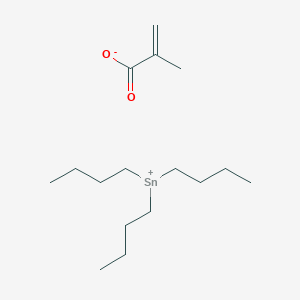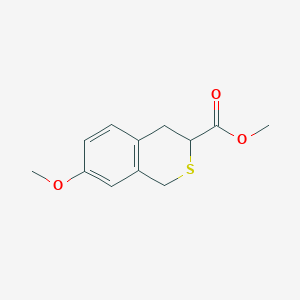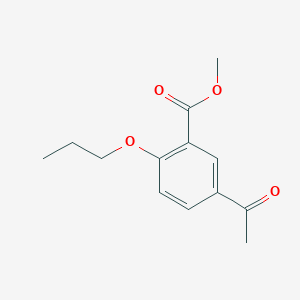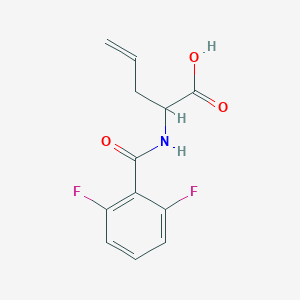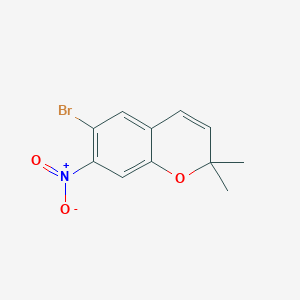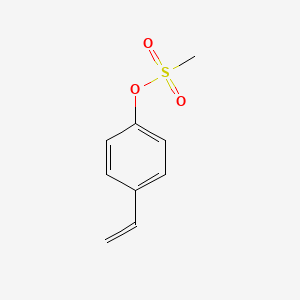
4-Methanesulfonyloxystyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methanesulfonyloxystyrene is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 4-vinylphenol
準備方法
Synthetic Routes and Reaction Conditions
4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the ester group.
Electrophiles: Such as halogens or acids, can add to the vinyl group.
Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.
Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.
Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.
科学的研究の応用
4-Methanesulfonyloxystyrene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester group but with an ethyl substituent instead of a vinyl group.
Methanesulfonic acid phenyl ester: Similar ester group but with a phenyl substituent instead of a vinyl group.
4-Vinylphenol: Shares the vinyl group but lacks the methanesulfonic acid ester functionality.
Uniqueness
4-Methanesulfonyloxystyrene is unique due to the presence of both the methanesulfonic acid ester group and the vinyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals.
特性
分子式 |
C9H10O3S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC名 |
(4-ethenylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3 |
InChIキー |
ZQVIWBZMRVPFSP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
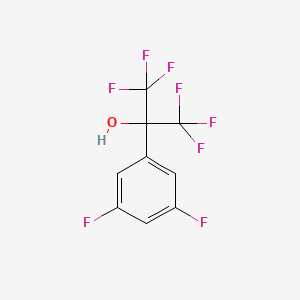
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8428715.png)
![Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester](/img/structure/B8428718.png)
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)
